molecular formula C10H16BrN3O2 B13615172 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Numéro de catalogue: B13615172
Poids moléculaire: 290.16 g/mol
Clé InChI: WSYXIVUNVFMDFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic amino acid derivative featuring a hexanoic acid backbone substituted with a 4-bromo-pyrazole moiety at the sixth carbon and a methyl group at the second carbon. This structural complexity confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and biochemical research. The bromine atom on the pyrazole ring enhances electrophilic reactivity, while the methyl group introduces steric effects that may influence binding to biological targets .

Propriétés

Formule moléculaire

C10H16BrN3O2

Poids moléculaire

290.16 g/mol

Nom IUPAC

2-amino-6-(4-bromopyrazol-1-yl)-2-methylhexanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)

Clé InChI

WSYXIVUNVFMDFC-UHFFFAOYSA-N

SMILES canonique

CC(CCCCN1C=C(C=N1)Br)(C(=O)O)N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination and subsequent attachment to the hexanoic acid chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Core Structure Differences Key Functional Groups
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid Shorter butanoic chain (C4 vs. C6) Bromo-pyrazole, methyl, amino
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid Acetic acid backbone (C2) Bromo-pyrazole at C3 position
3,5-Dimethylhexanoic acid Hexanoic acid with methyl groups at C3 and C5 No pyrazole or amino groups
(2S)-2-Methylhept-6-enoic acid Unsaturated heptanoic acid with a double bond Lacks pyrazole and bromine

Key Observations :

  • Chain Length: The hexanoic backbone in the target compound may enhance solubility and metabolic stability compared to shorter-chain analogues like 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid .
  • Pyrazole Substitution: The 4-bromo substitution on the pyrazole ring distinguishes it from compounds like 2-(5-methyl-1H-pyrazol-1-yl)acetamide, where bromine is absent.
  • Steric Effects : The 2-methyl group introduces steric hindrance, which may reduce off-target binding compared to unsubstituted analogues like 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid .

Key Insights :

  • The bromo-pyrazole moiety in the target compound may confer kinase inhibitory activity, similar to riluzole (a trifluoromethoxy-substituted neuroprotective agent) but with distinct selectivity due to the hexanoic backbone .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.